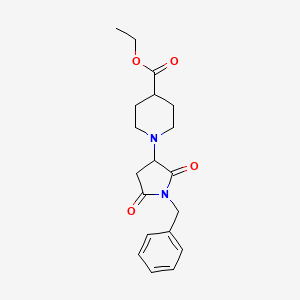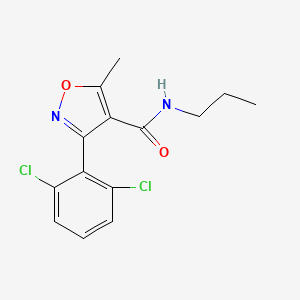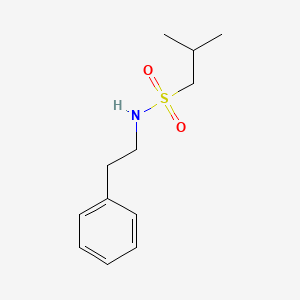![molecular formula C15H22N2O3 B4646770 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4646770.png)
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine
Übersicht
Beschreibung
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been found to exhibit a range of interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine is not fully understood, but it is believed to act on a variety of molecular targets. In cancer cells, this compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation (Li et al., 2018). In neurology, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons (Wang et al., 2016). In psychiatry, this compound has been found to act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain and improves mood (Zhang et al., 2017).
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation (Li et al., 2018). In neurology, this compound has been found to improve cognitive function and have neuroprotective effects (Wang et al., 2016). In psychiatry, this compound has been found to improve mood and reduce anxiety (Zhang et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine in lab experiments is that it has been found to exhibit a range of interesting biochemical and physiological effects, making it a potentially useful tool for studying a variety of biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many possible future directions for research on 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine. One area of interest is its potential as a therapeutic agent for cancer, neurology, and psychiatry. Another area of interest is its mechanism of action, which is not fully understood and could be further elucidated through additional research. Additionally, the development of new synthetic methods for this compound could improve its availability and potential for therapeutic use.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications in cancer research, neurology, and psychiatry. Its mechanism of action is not fully understood, but it has been found to exhibit a range of interesting biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many possible future directions for research on this compound, including its potential as a therapeutic agent and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and psychiatry. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis (Li et al., 2018). In neurology, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease (Wang et al., 2016). In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(15(18)17-10-8-16(2)9-11-17)20-14-7-5-4-6-13(14)19-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYSDHBAZMJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4646691.png)
![4-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4646695.png)


![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4646712.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide](/img/structure/B4646728.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2,6-difluorobenzamide](/img/structure/B4646730.png)

![1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4646748.png)

![N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4646759.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-8-hydroxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4646765.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea](/img/structure/B4646781.png)
![4-(3,4-dimethylphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4646783.png)
